Clobetasonebutyrate
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Overview
Description
Clobetasone butyrate is a corticosteroid used primarily in dermatology and ophthalmology. It is employed topically to treat various skin conditions such as eczema, psoriasis, and dermatitis, as well as certain ophthalmologic conditions like dry eyes in Sjögren’s syndrome . This compound is known for its anti-inflammatory properties and minimal suppression of the hypothalamic-pituitary-adrenal axis .
Preparation Methods
The synthesis of clobetasone butyrate involves several steps, starting from the basic steroid structureIndustrial production methods often utilize advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Clobetasone butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the carbonyl groups.
Substitution: Halogenation and esterification are common substitution reactions for this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Clobetasone butyrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying corticosteroid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in clinical trials for treating skin and eye conditions.
Industry: Employed in the formulation of topical creams and ointments for therapeutic use
Mechanism of Action
Clobetasone butyrate exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . The suppression of these mediators results in reduced inflammation and relief from symptoms associated with various skin conditions.
Comparison with Similar Compounds
Clobetasone butyrate is often compared with other corticosteroids such as:
Clobetasol propionate: A much stronger steroid cream used for severe skin conditions.
Betamethasone dipropionate: Another potent corticosteroid with similar applications.
Mometasone furoate: Known for its efficacy in treating inflammatory skin conditions. Clobetasone butyrate is unique due to its balanced potency and minimal side effects, making it suitable for a broader range of patients.
Properties
IUPAC Name |
[17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAWBYQGRLCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860331 |
Source
|
Record name | 21-Chloro-9-fluoro-16-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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